Product packaging for Cuspin-1(Cat. No.:CAS No. 337932-29-3)

Cuspin-1

Cat. No.: B161207
CAS No.: 337932-29-3
M. Wt: 276.13 g/mol
InChI Key: AJZRSLVRFSCCIL-UHFFFAOYSA-N
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Description

Background and Significance of Cuspin-1 as a Chemical Compound

This compound, also known by its formal name (5-bromo-3-pyridinyl)(4-methylphenyl)-methanone, is a chemical compound with the molecular formula C₁₃H₁₀BrNO and a molecular weight of 276.13. caymanchem.comsigmaaldrich.com Its chemical structure features a pyridine (B92270) ring substituted with a bromine atom at the 3-position and a 4-methylbenzoyl group at the 5-position. ontosight.ai Understanding these structural properties is essential for its handling, storage, and experimental use. ontosight.ai this compound is identified by various database IDs, including CHEMBL1413642 and CAS Number 337932-29-3. caymanchem.comsigmaaldrich.comontosight.aichemicalbook.com It is commercially available and listed in several chemical databases. ontosight.ai

Overview of this compound's Role in Life Sciences and Biology

This compound is of interest in the fields of life science and biology, particularly within medical technology and pharmaceutical research. ontosight.ai Life science encompasses the study of living organisms and processes, spanning various sub-fields such as biotechnology, pharmaceuticals, biochemistry, genomics, and cell biology. leicabiosystems.comsciencepod.net Compounds like this compound are utilized by researchers to screen for biological activity and to gain insights into disease mechanisms. ontosight.ai Its unique chemical structure suggests its potential for interacting with biological targets, which could have therapeutic implications. ontosight.ai

Historical Context of Small Molecule Modulators in Protein Research

Small molecule modulators of protein activity have historically been invaluable tools in the study of protein function and regulation. nih.govnih.govcolumbia.edu While small molecule inhibitors of protein activity are relatively common, those that can increase protein abundance are less frequently encountered. nih.govnih.govcolumbia.edu Small molecule protein upregulators with targeted activities are of significant value in studying the mechanisms underlying loss-of-function diseases. nih.govnih.govcolumbia.edu The ability to upregulate protein abundance or otherwise increase protein activity provides complementary insights that cannot be obtained solely through loss-of-function studies. nih.govcolumbia.edu Examples of such compounds with important research and therapeutic applications include histone deacetylase inhibitors and proteasome inhibitors, although existing upregulating compounds often lack specificity. nih.govcolumbia.edu The identification of small molecules that can specifically modulate protein levels or activity has been a key area of research in chemical biology and drug discovery.

Current Research Landscape of this compound

The current research landscape involving this compound primarily centers on its role as a small molecule upregulator of the Survival of Motor Neuron (SMN) protein. caymanchem.comsigmaaldrich.comchemicalbook.comnih.govcolumbia.edutargetmol.com Decreased levels of SMN protein are the cause of the neurodegenerative disease Spinal Muscular Atrophy (SMA). chemicalbook.comnih.govnih.govcolumbia.edu High-throughput screening approaches have been developed to identify small molecules capable of upregulating SMN. nih.govnih.govcolumbia.edu this compound was identified as an active compound in such screens. nih.govnih.govcolumbia.edu Research indicates that this compound can increase endogenous SMN protein levels in SMA patient fibroblast cells. caymanchem.comnih.govcolumbia.edu Mechanistic studies suggest that this compound's action involves increasing Ras signaling, which in turn upregulates SMN protein abundance by enhancing its translation rate. caymanchem.comchemicalbook.comnih.govnih.govcolumbia.edu This finding has highlighted a novel regulatory pathway governing SMN protein abundance and suggests that controlled modulation of the Ras signaling pathway could potentially benefit patients with SMA. nih.govnih.govcolumbia.edu this compound has been utilized as a probe to investigate this pathway. nih.govcolumbia.edu

Justification for Comprehensive Academic Review

A comprehensive academic review of this compound is justified due to its demonstrated activity as a small molecule upregulator of SMN protein, a key target in Spinal Muscular Atrophy research. The identification of this compound through high-throughput screening underscores the value of small molecule libraries in discovering probes for biological pathways. Furthermore, the elucidation of its mechanism of action, linking Ras signaling to SMN translation, provides valuable insights into cellular regulatory processes. Given its role as a tool in investigating a specific disease pathway and its potential as a starting point for further chemical biology studies, a detailed review consolidating the existing academic knowledge on this compound is pertinent for researchers in chemical biology, neuroscience, and rare disease research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrNO B161207 Cuspin-1 CAS No. 337932-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-2-4-10(5-3-9)13(16)11-6-12(14)8-15-7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZRSLVRFSCCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms and Biological Activity of Cuspin 1

Cuspin-1 as an Upregulator of Survival of Motor Neuron (SMN) Protein

This compound was identified through a high-throughput screen for small molecules capable of upregulating SMN protein. nih.govnih.gov It has been characterized as a tool compound to investigate the mechanisms governing SMN protein abundance. axonmedchem.com

Quantitative Upregulation of SMN Levels in SMA Patient Fibroblasts

Studies have demonstrated that this compound can quantitatively increase endogenous SMN protein levels in fibroblasts derived from SMA patients. nih.govscispace.com In Type I SMA fibroblast cells, treatment with this compound resulted in a 50-100% increase in endogenous SMN protein levels. nih.gov Specifically, at a concentration of 5 µg/mL (approximately 18 µM), this compound increased SMN levels by 50% compared to control cells in SMA patient fibroblast cells. nih.gov Another report indicated that this compound effectively upregulated SMN protein levels in 3 out of 4 SMA patient-derived fibroblast lines, showing a 71% to 93% increase after 48 hours at 5 µg/mL. merckmillipore.com

The following table summarizes quantitative upregulation data in SMA patient fibroblasts:

Cell TypeThis compound ConcentrationSMN Protein Increase (% of Control)DurationReference
SMA patient fibroblasts5 µg/mL (18 µM)50%Not specified nih.gov
Type I SMA fibroblast cellsNot specified50-100%Not specified nih.gov
SMA patient fibroblast lines5 µg/mL71-93% (in 3 of 4 lines)48 hours merckmillipore.com

Impact on Endogenous SMN Protein Levels Across Diverse Cell Lines

The ability of this compound to upregulate SMN protein levels has been tested in a panel of diverse cell lines, including wild-type and SMA human and rodent cells. nih.govscispace.com While this compound was active in the majority of human cell lines tested, it was found to be inactive in the rodent cell lines. nih.gov This suggests that its target or mechanism of action may not be conserved across these species. nih.gov this compound was reported to effectively upregulate SMN in 3 out of 4 SMA patient-derived fibroblast lines but not in other cell lines such as HT1080, 293T, A549, two human ESC-MN lines, MEF, mESC-MN, rat PC12, or rat ST14A cells. merckmillipore.com

Signaling Pathway Modulation by this compound

Mechanistic investigations into this compound's activity have revealed its involvement in modulating specific cellular signaling pathways, particularly those related to Ras and ERK. nih.govcaymanchem.comscispace.com

Role of Ras Signaling in SMN Protein Abundance Regulation

Mechanistic studies of this compound have revealed a link between Ras signaling and the regulation of SMN protein abundance. nih.govresearchgate.net Increasing Ras signaling has been shown to upregulate SMN protein abundance. nih.govnih.govresearchgate.net This upregulation appears to occur via an increase in the translation rate of SMN. nih.govnih.govresearchgate.net this compound's mechanism of action is thought to involve initiating Ras-Raf-MEK signaling. caymanchem.com Studies increasing Ras signaling in SMA patient fibroblast cells by expressing a constitutively active form of Ras (NRasG12D) resulted in a robust increase in SMN protein abundance (approximately 270-300%). nih.gov

Extracellular Signal-Related Kinase (ERK) Phosphorylation and Activation

Treatment with this compound has been observed to increase the phosphorylation of extracellular signal-related kinase (ERK). nih.govcaymanchem.comaxonmedchem.comscispace.commerckmillipore.com This increased phosphorylation of ERK is indicative of the activation of the Ras-Raf-MEK signaling cascade, which is the canonical pathway leading to ERK phosphorylation. nih.govcaymanchem.commerckmillipore.com this compound preferentially stimulates cellular ERK (Thr202/Tyr204) phosphorylation over Akt (Ser473) phosphorylation in SMA fibroblast cell line 9677 in a time-dependent manner, with maximal phosphorylation observed at 24 hours at a concentration of 10 µg/mL. merckmillipore.com This activation of the Ras-Raf-MEK-ERK pathway is thought to be part of the mechanism by which this compound upregulates SMN protein levels by enhancing the rate of SMN translation. nih.govcaymanchem.comaxonmedchem.com

Ras-Raf-MEK Cascade Involvement in SMN Translation Rate Enhancement

Mechanistic investigations into the action of this compound have demonstrated a link between increased Ras signaling and the upregulation of SMN protein abundance. nih.govnih.gov This upregulation is mediated by an increase in the rate of SMN translation. nih.govnih.govacs.orgcaymanchem.com The Ras-Raf-MEK cascade is a key signaling pathway known to lead to the phosphorylation of Erk. nih.govmerckmillipore.com Studies with this compound have shown that treatment with the compound results in a concomitant increase in the phosphorylation of Erk. nih.gov Expressing constitutively active isoforms of Ras has also been shown to lead to a significant increase in SMN protein abundance, further supporting the role of Ras signaling in this process. nih.gov this compound is described as a tool compound that revealed this connection between increased Ras signaling, Erk phosphorylation, and the upregulation of SMN protein levels via the Ras-Raf-MEK signaling cascade. axonmedchem.commerckmillipore.combioscience.co.uk

Investigation of Other Signaling Pathways (e.g., Akt)

In addition to the Ras-Raf-MEK pathway, other common signaling pathways were investigated to determine if they were activated by this compound treatment. nih.gov While this compound was shown to preferentially stimulate cellular Erk phosphorylation (at Thr202/Tyr204), it showed less stimulation of Akt phosphorylation (at Ser473) in SMA fibroblast cell lines. merckmillipore.commerckmillipore.com This suggests that while the Ras-Raf-MEK pathway is significantly involved, the impact on other pathways like Akt may be less pronounced. merckmillipore.commerckmillipore.com

Translational Regulation of SMN Protein by this compound

This compound has been shown to upregulate SMN protein levels by influencing its translational regulation. nih.govresearchgate.netaxonmedchem.com

Mechanism of Increased SMN Translation Rate

The primary mechanism by which this compound increases SMN protein abundance is through enhancing the rate of SMN translation. nih.govnih.govacs.orgcaymanchem.com This is a post-transcriptional effect, meaning this compound influences the process of protein synthesis from the SMN mRNA rather than affecting the amount of mRNA itself. researchgate.netresearchgate.netresearchgate.net The activation of the Ras signaling pathway by this compound is central to this increased translation rate. nih.govnih.govacs.orgcaymanchem.com

Connections to Cellular Pathways and Biological Processes

The discovery of this compound and its mechanism of action has highlighted an unexpected connection between the Ras signaling pathway and the regulation of SMN protein abundance at the translational level. nih.gov This finding provides a novel small molecule tool for studying the biological processes and cellular pathways that influence SMN protein levels. nih.gov Modulating the Ras signaling pathway in a controlled manner may have potential implications for conditions associated with decreased SMN levels, such as SMA. nih.govnih.govacs.org

Potential Interactions with Analogous Compounds (e.g., Cuspin 2)

While the provided search results focus primarily on this compound, the name "this compound" suggests the potential existence of analogous compounds, such as "Cuspin 2". However, the search results did not yield specific information regarding the interactions or comparative activities of this compound with a compound explicitly named "Cuspin 2". The literature primarily discusses this compound as a specific bromobenzophenone analogue and a chemical upregulator of SMN protein. nih.govnih.govcaymanchem.com Further research would be needed to explore the properties and potential interactions of this compound with any analogous compounds.

Data Tables

Based on the search results, the following data points regarding this compound's effect on SMN protein levels in SMA patient fibroblasts can be presented in a table:

Cell Line TypeThis compound ConcentrationTreatment DurationIncrease in Endogenous SMN Protein LevelsReference
SMA patient fibroblast cells5 µg/mL (18 µM)Not specified50% nih.govcaymanchem.com
SMA patient fibroblast lines (3 out of 4 tested)5 µg/mL48 hours71% to 93% merckmillipore.commerckmillipore.com
Type I SMA fibroblast cellsNot specifiedIndicated time points50-100% nih.gov

Preclinical Research and Investigational Studies of Cuspin 1

High-Throughput Screening Methodologies for SMN Upregulators

High-throughput screening (HTS) methodologies have been instrumental in identifying small molecules capable of upregulating SMN protein abundance nih.govnih.gov. These large-scale screens involve testing vast libraries of chemical compounds to find those with the desired biological activity.

Screening of Chemical Libraries (e.g., 69,189 Compounds)

A significant HTS campaign was conducted to identify small molecule upregulators of SMN. This screen involved evaluating a library of 69,189 compounds nih.govnih.gov. The goal was to discover compounds that could increase the abundance of the SMN protein, offering a potential therapeutic strategy for SMA nih.govnih.gov. This extensive screening effort led to the identification of several initial hits with SMN upregulating activity nih.gov.

Identification of Bromobenzophenone Analogues

Among the compounds identified in the high-throughput screen, bromobenzophenone analogues emerged as a notable scaffold with activity in upregulating SMN protein levels nih.govnih.gov. Cuspin-1, specifically a bromobenzophenone analog, was identified as the most active scaffold from this screening effort and was selected for further mechanistic studies nih.gov. Its identity was confirmed through techniques such as proton NMR nih.gov.

In Vitro Experimental Models

In vitro experimental models, particularly those utilizing cells derived from SMA patients, have been crucial in characterizing the effects of this compound on SMN protein levels and exploring its mechanism of action axonmedchem.comnih.govresearchgate.netscispace.com.

Application in Spinal Muscular Atrophy (SMA) Patient Fibroblast Cells

This compound has been applied in studies using fibroblast cells derived from patients with Type I SMA axonmedchem.comnih.govscispace.com. Treatment of these cells with this compound resulted in an increase in endogenous SMN protein levels axonmedchem.comnih.gov. Studies have shown that this compound can increase SMN levels by 50-100% in Type I SMA fibroblast cells nih.gov. An EC50 value of 18 µM for SMN upregulation in SMA patient fibroblast cells has been reported caymanchem.comaxonmedchem.comtargetmol.com.

Cell Culture Studies and Toxicity Assessments

Cell culture studies with this compound have involved assessing its impact on SMN protein levels and evaluating its potential cellular toxicity nih.govresearchgate.net. This compound demonstrated moderate activity in increasing SMN protein levels and exhibited low cellular toxicity, making it a suitable compound for further investigation nih.gov. While active in the majority of human cell lines tested, this compound was found to be inactive in rodent cell lines, suggesting potential species-specific differences in its target or mechanism nih.gov. Cell culture studies also revealed that this compound treatment led to a concomitant increase in the phosphorylation of Erk, an important component of the Ras-Raf-MEK signaling pathway, suggesting this as a potential mechanism for SMN upregulation caymanchem.comaxonmedchem.comnih.gov.

In Vivo Animal Models

While the provided search results primarily detail in vitro findings and the identification of this compound, the outline includes a section on in vivo animal models. Research into SMA often utilizes various animal models, particularly mouse models, to assess the potential efficacy of therapeutic candidates in a living system jax.orgiu.eduresearchgate.netsmafoundation.org. These models typically involve genetic modifications to mimic the low levels of SMN protein seen in human SMA jax.orgsmafoundation.org. While the provided information confirms the existence and use of SMA animal models for preclinical evaluation of potential therapies jax.orgiu.eduresearchgate.netsmafoundation.org, and mentions that some small molecule compounds have shown slight increases in lifespan in SMA animals frontiersin.org, specific detailed findings regarding this compound in in vivo animal models were not prominently featured in the immediate search results. Preclinical evaluation in animal models is a standard step in the development of potential SMA treatments to assess efficacy and safety in a more complex biological system before considering human studies smafoundation.orgnih.gov.

SMN Protein Upregulation by this compound in SMA Fibroblasts

Cell Line TypeThis compound ConcentrationObserved SMN IncreaseReference
Type I SMA Fibroblasts5 µg/mL (18 µM)50-100% caymanchem.comnih.govtargetmol.com

Design Considerations for Preclinical Animal Studies

The design of preclinical animal studies is a complex process that requires careful consideration to ensure the generation of meaningful and reliable data. Key elements include the selection of appropriate animal species and models that best mimic the human disease state, determination of study duration, route of administration, and the parameters to be measured for efficacy and safety assessments mdpi.compubpub.orgnih.govfda.gov. The rationale for selecting a particular animal model should be based on its physiological attributes and how well it simulates the human clinical condition nih.gov. While animal models are widely used in preclinical research to investigate disease pathways and test novel therapies, it is important to acknowledge their limitations and the potential for differences between animal and human responses pubpub.orgfda.govresearchgate.netbostonscientific.com.

This compound has been utilized in research involving SMA mouse models, alongside other compounds, to investigate potential therapeutic effects scispace.comresearchgate.netcarcinotech.com. These studies aim to understand the compound's impact within a living system that models aspects of the human disease. However, detailed information regarding the specific design considerations, such as the exact mouse model strains used, sample sizes, treatment regimens, and control groups specifically for this compound studies, is not extensively detailed in the readily available search results.

Good Laboratory Practice (GLP) Compliance in Preclinical Research

Good Laboratory Practice (GLP) is a set of guidelines that govern non-clinical safety studies to ensure the quality, integrity, reliability, and reproducibility of the data generated carcinotech.comsec.govnih.govresearchgate.net. GLP compliance is crucial for preclinical studies intended to support regulatory submissions for new drug candidates carcinotech.comresearchgate.net. Adherence to GLP principles involves stringent protocols for study conduct, personnel training, facility requirements, equipment calibration, documentation, and quality assurance sec.govnih.govresearchgate.net. A GLP-compliant study requires a statement confirming compliance in the final report, or a clear explanation if deviations occurred carcinotech.comnih.gov.

While GLP is a standard requirement for preclinical safety studies in drug development, specific information confirming GLP compliance for published research studies involving this compound was not found within the scope of the conducted searches. General discussions on GLP in preclinical research highlight its importance in ensuring data quality for regulatory review carcinotech.comresearchgate.net.

Efficacy and Safety Assessments in Disease Models

Efficacy and safety assessments are fundamental components of preclinical research in disease models nih.govnih.gov. Efficacy studies evaluate a compound's ability to produce the desired therapeutic effect in a relevant biological system, while safety assessments aim to identify potential toxicities and adverse effects nih.govnih.govnih.gov. These assessments often involve a range of in vitro and in vivo studies, utilizing cell lines, tissue samples, and animal models nih.govnih.gov.

This compound has demonstrated efficacy in vitro by increasing levels of SMN in SMA patient-derived fibroblast cell lines researchgate.netmedchemexpress.comsec.govcarcinotech.com. This finding highlights its potential as an SMN upregulator. The compound's mechanism is believed to involve the activation of the Ras-Raf-MEK-ERK signaling pathway, leading to increased SMN translation scispace.comresearchgate.netmedchemexpress.com.

While this compound has been mentioned in the context of studies using SMA mouse models, detailed data specifically on the in vivo efficacy of this compound in improving disease phenotypes, such as survival or motor function, was not prominently featured in the search results scispace.comresearchgate.netcarcinotech.com. Similarly, detailed preclinical safety assessment data specifically for this compound in animal models were not found. Preclinical safety studies typically involve evaluating various parameters, including physiological functions, laboratory data, and tissue pathology nih.gov.

Preclinical Drug Development Phases and this compound's Progression

The preclinical drug development process is a multi-stage journey that begins with basic research and progresses through drug discovery, candidate nomination, and lead optimization before potentially moving to clinical trials fda.govnih.gov.

Basic Research Phase

The basic research phase focuses on understanding the fundamental mechanisms of diseases and identifying potential targets for therapeutic intervention fda.govnih.gov. This stage involves exploring biological pathways, identifying genes and proteins involved in disease progression, and establishing the rationale for targeting specific molecules. This compound's role in mechanistic studies investigating the regulation of SMN protein abundance by Ras signaling falls within this basic research context scispace.comresearchgate.netmedchemexpress.com. These studies contribute to the broader understanding of the biological processes relevant to conditions like SMA.

Drug Discovery and Candidate Nomination

The drug discovery phase involves identifying chemical compounds or molecules that exhibit activity against a chosen biological target nih.gov. This often involves screening large libraries of compounds using high-throughput screening (HTS) or virtual screening techniques nih.gov. Compounds showing promising activity are identified as "hits" and are further evaluated nih.gov. Candidate nomination occurs when a compound demonstrates sufficient potential based on initial efficacy and safety profiles to warrant further, more extensive preclinical development nih.gov. This compound was identified as a compound capable of upregulating SMN expression researchgate.netmedchemexpress.comsec.gov, positioning it as a hit or lead compound in the search for therapies for conditions associated with low SMN levels.

Lead Optimization Considerations

Based on the available information from the search results, detailed data and specific findings pertaining solely to Investigational New Drug (IND)-enabling studies for the chemical compound this compound are not extensively reported in the public domain. While this compound is recognized in preclinical research, particularly for its role as an upregulator of the Survival of Motor Neuron (SMN) protein with potential implications for spinal muscular atrophy (SMA), comprehensive data from IND-enabling study components such as detailed pharmacokinetics, toxicology profiles, and safety pharmacology specific to this compound were not found within the provided search results caymanchem.comsigmaaldrich.commedchemexpress.comnih.govacs.org.

IND-enabling studies are a critical phase in drug development, involving rigorous preclinical testing required by regulatory bodies like the FDA before a drug can be tested in humans allucent.comwuxiapptec.comals.netslideshare.net. These studies typically encompass a range of assessments, including in vitro and in vivo evaluations to define a compound's pharmacological and toxicological properties, dose and exposure dependencies, and the reversibility of any toxic effects allucent.comwuxiapptec.com. Key components generally include detailed pharmacodynamics, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), safety pharmacology studies evaluating effects on vital organ systems (cardiovascular, central nervous system, respiratory), and comprehensive toxicology assessments such as single-dose, repeated-dose, reproductive and developmental toxicity, and genotoxicity studies allucent.comwuxiapptec.comals.netiitri.org. The goal is to predict potential safety concerns, estimate safe starting doses for clinical trials, and identify key parameters for monitoring allucent.comwuxiapptec.com.

Although this compound has been identified through high-throughput screening as a molecule capable of increasing SMN protein levels in SMA patient fibroblasts and its mechanism involving the Ras-Raf-MEK signaling pathway has been investigated, specific data generated from the battery of tests that constitute IND-enabling studies for this particular compound are not present in the search results caymanchem.comsigmaaldrich.comnih.govacs.org. One source briefly mentions that this compound "has not shown activity in mouse," which might suggest some form of in vivo evaluation, but this does not constitute detailed IND-enabling study data scispace.com.

Therefore, without specific published data on the IND-enabling studies conducted for this compound, it is not possible to generate the requested detailed research findings and interactive data tables for section 3.4.4 based on the provided search results.

Therapeutic Implications and Future Research Directions

Cuspin-1 as a Research Tool for Neurodegenerative Diseases

Small molecule modulators like this compound play a crucial role in dissecting protein function and regulation, offering insights that complement traditional loss-of-function studies. nih.gov this compound's ability to increase protein abundance makes it a valuable probe for studying mechanisms underlying diseases caused by protein deficiencies. nih.gov

Focus on Spinal Muscular Atrophy (SMA) Research

Spinal Muscular Atrophy (SMA) is a neurodegenerative disease caused by insufficient levels of the SMN protein. nih.govnih.gov this compound was specifically identified in a high-throughput screen designed to find compounds that upregulate SMN protein. nih.govnih.gov Studies using this compound have demonstrated its capacity to increase endogenous SMN protein levels in fibroblast cells derived from SMA patients. nih.gov This effect suggests that this compound can serve as a research tool to further understand the complex regulation of SMN protein abundance. nih.govscispace.com

Potential for Modulating Ras Signaling Pathway in SMA

Mechanistic investigations into this compound's action revealed a link between its SMN upregulating activity and the Ras signaling pathway. nih.govnih.gov Research indicates that this compound increases SMN protein abundance by enhancing its translation rate, a process that appears to be mediated by increased Ras signaling. nih.govnih.gov Specifically, treatment with this compound resulted in increased phosphorylation of Erk, a key component downstream of the Ras-Raf-MEK cascade. nih.gov Further studies involving the expression of a constitutively active form of Ras demonstrated a significant increase in SMN protein levels, supporting the notion that Ras signaling positively regulates SMN translation. nih.gov These findings position this compound as a tool to explore the intricate relationship between Ras signaling and SMN protein regulation, potentially uncovering new therapeutic targets for SMA. nih.gov

Broader Therapeutic Potential in Diseases Beyond SMA

The identification of this compound as a protein upregulator suggests potential applications beyond the specific context of SMA. nih.gov

Implications for Loss-of-Function Diseases

Loss-of-function genetic diseases are often characterized by reduced levels or activity of a specific protein. nih.govnih.gov Small molecules capable of increasing protein abundance, like this compound, are of significant interest for studying the underlying mechanisms of these diseases. nih.govnih.gov While many drug discovery efforts focus on inhibiting protein function, compounds that can upregulate protein levels provide a complementary approach to address conditions caused by protein deficiency. nih.gov this compound's mechanism of action, involving the modulation of a signaling pathway to enhance protein translation, could be relevant to other diseases where increasing the amount of a deficient protein is a therapeutic goal. nih.gov

Relevance to Protein Upregulation Strategies

Protein upregulation strategies aim to increase the cellular levels of a target protein, often to compensate for a genetic defect or a disease-related deficiency. nih.gov this compound's discovery through a screen for SMN upregulators exemplifies the potential of small molecules in this area. nih.gov The mechanistic insights gained from studying this compound, particularly its influence on translational regulation via the Ras pathway, contribute to the broader understanding of how small molecules can be leveraged to enhance protein expression. nih.gov This knowledge can inform the development of new therapeutic approaches for a range of conditions where protein upregulation is desired. nih.gov

Advanced Research Methodologies and Techniques Applicable to this compound

The study and characterization of small molecule modulators like this compound, as well as the investigation of their biological targets and pathways, rely on a variety of advanced research methodologies and techniques. High-throughput screening (HTS) was instrumental in identifying this compound as an SMN upregulator from a large library of compounds. nih.govnih.gov

Techniques for quantifying protein levels are crucial for assessing the efficacy of compounds like this compound. Enzyme-linked immunosorbent assays (ELISAs) are widely used for quantifying protein levels in various sample types, including cell cultures and tissues, offering a sensitive and reliable method that can circumvent the need for normalization to housekeeping proteins. treat-nmd.orgplos.orgsmafoundation.orgresearchgate.net SMN protein levels, specifically, can be quantified using validated ELISA kits. treat-nmd.orgsmafoundation.orgresearchgate.net Other methods for protein quantification and analysis include Western blotting and electrochemiluminescence-based immunoassays (ECLIA). plos.org

Investigating the impact of this compound on signaling pathways, such as the Ras pathway, involves techniques to assess protein phosphorylation and activation. Assays that measure the binding of compounds to pathway components and their effect on protein-protein interactions and protein levels are relevant. promega.ro Techniques like NanoBRET® target engagement assays can measure the interaction of small molecules with their target proteins in live cells, providing insights into compound affinity and target occupancy. promega.ro Methods to study protein-protein interactions modulated by small molecules, such as two-hybrid systems or techniques exploring binding hotspots, are also applicable. pnas.orgnih.gov

Furthermore, studying the effects of this compound on translation rates may involve techniques that measure protein synthesis. While not explicitly detailed for this compound in the provided snippets, general methodologies for studying translational control would be relevant.

Computational methods also play an increasing role in the study of small molecule modulators. Techniques like structure-activity relationship (SAR) analysis, computational modeling, and virtual screening can aid in understanding how modifications to the this compound scaffold affect its activity and in identifying potentially more potent or selective analogs. nih.govwhiterose.ac.ukresearchgate.net

Quantitative Liquid Chromatography-Tandem Mass Spectrometry Proteomics in Translational Pharmacology

Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) proteomics is a powerful technique in translational pharmacology used to quantify protein levels in biological samples nih.govnih.gov. This approach can provide insights into how a compound affects the proteome, identifying potential protein targets or pathways modulated by the treatment nih.govmdpi.com. LC-MS/MS proteomics can overcome limitations of conventional methods, such as lack of specificity and low throughput, and can detect changes in protein variants due to genetic variations or post-translational modifications nih.gov. Applying this methodology to this compound research could involve analyzing protein changes in relevant cell or tissue models upon this compound treatment to gain a comprehensive view of its proteomic impact and identify downstream effectors or unexpected targets. A consensus has been developed on applying quantitative LC-MS/MS proteomics in translational pharmacology research, outlining best practices for sample analysis and data integration nih.govissx.org.

Application of Microfluidic Devices and Organ-on-a-Chip Systems

Microfluidic devices and Organ-on-a-Chip (OoC) systems are advanced in vitro models designed to better replicate the complex physiological environment and functions of human organs compared to traditional cell cultures mdpi.comelveflow.comnih.govmdpi.comnih.gov. These systems allow for precise control of the cellular microenvironment, including fluid flow, mechanical forces, and biochemical gradients, at physiologically relevant scales mdpi.comelveflow.com. OoC technology, based on microfluidics, integrates three-dimensional tissue engineering to simulate key factors in organ physiology, such as perfusion and mechanical stress mdpi.com. Applying microfluidic devices and OoC systems to study this compound could provide more physiologically relevant data on its effects on specific tissues or organ systems, potentially revealing aspects of its activity or potential off-target effects that might not be evident in simpler in vitro models. These platforms are considered valuable tools for drug screening and disease modeling mdpi.comnih.gov.

Computational Modeling and In Silico Testing

Computational modeling and in silico testing involve the use of computational tools and simulations to predict and analyze the behavior of chemical compounds and biological systems plos.orgnih.govoamjms.eu. These methods can be used for various purposes in pharmacology, including predicting drug targets, analyzing protein-ligand interactions, and simulating biological pathways nih.govoamjms.eufrontiersin.org. In silico approaches can complement experimental studies by providing theoretical insights and helping to prioritize experiments plos.orgnih.gov. For this compound, computational modeling could be used to further investigate its interaction with potential molecular targets, predict its binding affinity, or simulate its effects on the Ras signaling pathway or other relevant biological networks. Ligand-based computational approaches, for instance, can predict drug targets based on chemical structure similarity nih.gov.

Future Avenues for Pharmacological Research on this compound

Future research on this compound will likely focus on building upon the initial mechanistic findings to fully understand its therapeutic potential and identify additional applications.

In-depth Mechanistic Studies

Initial mechanistic studies have revealed that this compound increases SMN protein abundance by upregulating Ras signaling, which in turn increases the rate of SMN translation nih.govresearchgate.netcaymanchem.com. Treatment with this compound was observed to increase the phosphorylation of extracellular signal-related kinase (Erk), a key component of the Ras-Raf-MEK signaling cascade nih.gov. Further in-depth mechanistic studies could explore the precise molecular target(s) of this compound within the Ras pathway or upstream of it. While the current understanding points to an effect on translation rate, further research could delve into the specific translational machinery or regulatory elements influenced by the activated Ras signaling downstream of this compound treatment. Studies using constitutively active isoforms of Ras have supported the role of increased Ras signaling in robustly increasing SMN protein abundance nih.gov.

Exploration of Other Signaling Pathways and Targets

Beyond the established link with the Ras signaling pathway, future research could explore whether this compound interacts with or modulates other signaling pathways or molecular targets. While initial studies indicated that other pathways, such as Akt, were not activated by this compound treatment nih.gov, the possibility of effects on other pathways, particularly those that might indirectly influence SMN expression or have therapeutic relevance in the context of SMA or other conditions, remains an area for investigation. Exploring other potential targets could involve unbiased screening approaches or hypothesis-driven studies based on the chemical structure of this compound or its observed biological effects. Understanding the full spectrum of signaling pathways and targets influenced by this compound would provide a more complete picture of its pharmacological profile and potential therapeutic applications.

Development of More Specific Upregulators

The identification of small molecules capable of increasing the abundance of specific proteins holds significant value in studying protein function and regulation, particularly in the context of loss-of-function diseases. While inhibitors of protein activity are relatively common, small molecules that function as protein upregulators are less frequently encountered. Existing protein upregulating compounds often exhibit a lack of specificity, affecting the levels of numerous gene products. nih.gov This highlights a need for the development of more specific upregulators.

This compound, a bromobenzophenone analog, was identified through a high-throughput screening approach designed to find small molecule upregulators of the Survival Motor Neuron (SMN) protein. nih.govresearchgate.netacs.org Decreased levels of SMN protein are the underlying cause of the neurodegenerative disease Spinal Muscular Atrophy (SMA). nih.govresearchgate.netacs.org

Mechanistic studies investigating this compound revealed a link between increased Ras signaling and the upregulation of SMN protein abundance. nih.govresearchgate.netacs.org Specifically, treatment with this compound was observed to increase the phosphorylation of extracellular signal-related kinase (Erk), a key component of the Ras-Raf-MEK signaling cascade. nih.govcaymanchem.com This activation of the Ras signaling pathway subsequently led to an increased rate of SMN translation. nih.govresearchgate.netacs.orgcaymanchem.com

Research findings indicated that treatment of SMA patient-derived fibroblast cell lines with this compound resulted in an increase in endogenous SMN protein levels. nih.govresearchgate.netcaymanchem.comsigmaaldrich.com In one study, this compound increased SMN levels by 50% compared to control in SMA patient fibroblast cells at a concentration of 18 µM. nih.govcaymanchem.com Another study reported a 50-100% increase in endogenous SMN protein levels in Type I SMA fibroblast cells with concomitant increase in Erk phosphorylation. nih.gov

The study of this compound provides a proof of principle that unbiased screening methods can uncover unexpected connections between cellular pathways, such as the link between Ras signaling and SMN protein levels, and can yield novel small molecule tools for investigating biological processes. nih.gov The insights gained from understanding this compound's mechanism contribute to the broader effort of developing more specific protein upregulators by highlighting the potential of targeting specific signaling pathways to modulate protein abundance.

Below is a table summarizing the observed effect of this compound on SMN protein levels in SMA patient fibroblast cells:

Cell TypeThis compound ConcentrationObserved SMN IncreaseReference
SMA patient fibroblast cells18 µM50% nih.govcaymanchem.com
Type I SMA fibroblast cellsNot specified50-100% nih.gov

Translational Research for Novel Therapeutic Approaches

Translational research serves as a critical bridge between fundamental scientific discoveries and their application in clinical practice, with the ultimate goal of improving patient outcomes. fightingblindness.orgnih.govimrpress.com In the realm of neuromuscular diseases, such as SMA, translational research plays a vital role in deciphering disease mechanisms and identifying novel targets for therapeutic intervention. imrpress.com Small molecules represent a category of novel medical therapies explored within translational research. fightingblindness.org

The identification and characterization of this compound as a small molecule upregulator of the SMN protein exemplifies a step in the translational research pipeline for SMA. Given that reduced SMN protein levels are the primary cause of SMA, strategies aimed at increasing SMN abundance are of considerable interest as potential therapeutics. nih.govresearchgate.netacs.org

The mechanistic studies of this compound, which revealed that it upregulates SMN by increasing translation rate via the Ras signaling pathway, provide valuable insights into potential therapeutic avenues for SMA. nih.govresearchgate.netacs.orgcaymanchem.com These findings suggest that controlled modulation of the Ras signaling pathway could potentially benefit patients with SMA. nih.govresearchgate.netacs.org

The research on this compound, moving from a high-throughput screen to mechanistic investigations in patient-derived cell lines, demonstrates the process of translating a basic scientific observation (a compound increasing SMN levels) into a more detailed understanding of its action and potential therapeutic relevance. While this compound itself might serve primarily as a research tool due to factors like species specificity nih.gov, the knowledge gained about its mechanism of action can inform the development of novel therapeutic approaches targeting the identified pathway.

Translational research in neuromuscular diseases faces challenges, including the need for interdisciplinary collaboration and the translation of findings from preclinical studies into clinically viable therapies. imrpress.com However, the study of compounds like this compound contributes to the foundational knowledge required to develop targeted therapies tailored to the specific molecular deficits in these conditions. imrpress.com The exploration of small molecules that influence protein levels through specific pathways, as demonstrated by this compound's effect on SMN via Ras signaling, represents a promising direction in the pursuit of novel therapeutic strategies for diseases caused by protein deficiency.

Conclusion and Outlook for Cuspin 1 Research

Summary of Key Findings and Contributions of Cuspin-1 Research

This compound, also known as Chemical Upregulator of SMN Protein-1, was identified through a small molecule screen as a compound capable of increasing the levels of the Survival Motor Neuron (SMN) protein. The deficiency of this protein is the primary cause of Spinal Muscular Atrophy (SMA), a debilitating motor neuron disease. nih.govnih.gov

The principal contribution of this compound research is the elucidation of a distinct mechanism for SMN protein upregulation. Unlike many other therapeutic strategies for SMA that focus on modulating the splicing of the SMN2 gene or direct gene replacement, this compound operates by influencing a specific cell signaling pathway. mda.orgcuresma.org Research has demonstrated that this compound increases the phosphorylation of ERK (extracellular signal-regulated kinase), which suggests it activates the Ras-Raf-MEK-ERK signaling cascade. This activation subsequently leads to an increased rate of SMN protein translation.

In vitro studies have validated this mechanism, showing that this compound can increase SMN protein levels by approximately 50% in fibroblast cells derived from SMA patients. This finding is significant as it provides a proof-of-concept that targeting cellular signaling pathways is a viable strategy for combating SMN deficiency. It represents a novel therapeutic approach that is independent of, and could potentially be complementary to, existing treatments.

Key Research Findings for this compound
FindingDescriptionSignificance
Identification as SMN UpregulatorDiscovered as a small molecule that increases the abundance of the Survival Motor Neuron (SMN) protein.Provides a new chemical probe for studying SMN protein regulation and a potential therapeutic lead for SMA.
Mechanism of ActionIncreases SMN protein levels via activation of the Ras-Raf-MEK-ERK signaling pathway, enhancing protein translation.Reveals a novel, splicing-independent pathway for modulating SMN levels, opening new avenues for drug discovery.
In Vitro EfficacyDemonstrated a ~50% increase in SMN protein levels in fibroblast cells from SMA patients at a concentration of 18 µM.Confirms biological activity in a disease-relevant human cell model.

Unanswered Questions and Research Gaps

Despite its promising initial findings, research on this compound is in its early stages, and numerous questions must be addressed before its therapeutic potential can be fully understood. A significant gap exists between the foundational in vitro data and the requirements for clinical application.

Key unanswered questions include:

In Vivo Efficacy and Safety: The effects of this compound have yet to be reported in animal models of SMA. It is crucial to determine if the compound can effectively increase SMN levels in the central nervous system and peripheral tissues in a living organism, leading to improved motor function and survival.

Pharmacokinetics and Bioavailability: There is no published data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its ability to cross the blood-brain barrier is particularly critical for treating a neurological disorder like SMA.

Target Specificity and Off-Target Effects: While this compound is known to activate the ERK pathway, its direct molecular target remains unidentified. Comprehensive studies are needed to determine its binding partners and assess for potential off-target effects that could lead to toxicity.

Structure-Activity Relationship (SAR): A thorough medicinal chemistry campaign has not been described. SAR studies would be essential to optimize the potency, selectivity, and drug-like properties of this compound, potentially leading to more effective second-generation compounds.

Long-Term Effects of Pathway Activation: The Ras-Raf-MEK-ERK pathway is involved in numerous cellular processes, including cell growth and proliferation. The long-term consequences of chronically activating this pathway would need to be carefully investigated to ensure a favorable safety profile.

Long-Term Impact on Drug Discovery and Disease Understanding

The discovery of this compound has a broader impact beyond the compound itself, offering valuable insights that could shape future drug development for SMA and other diseases.

Firstly, this compound serves as an important validation for targeting cellular signaling pathways to modulate the expression of disease-relevant proteins. This approach broadens the scope of SMA drug discovery, which has been largely focused on gene- and RNA-targeted therapies. curesma.orgnih.gov The success of this strategy could inspire the search for other small molecules that act on different pathways regulating SMN expression, potentially yielding a diverse portfolio of therapeutic options.

Secondly, the potential for combination therapies represents a significant long-term prospect. Many researchers believe that a multi-pronged approach will be necessary to achieve the best therapeutic outcomes in SMA. curesma.org A compound like this compound, which enhances SMN translation, could potentially be used in conjunction with an SMN2 splicing modulator or gene therapy to maximize SMN protein levels, offering a synergistic effect that might provide greater benefit than any single treatment alone.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when investigating Cuspin-1’s upregulation of SMN protein in spinal muscular atrophy (SMA) models?

  • Methodological Answer :

  • Dose-Response Analysis : Use a concentration gradient (e.g., 5–20 μM) to establish dose-dependent effects on SMN protein levels, as shown in immunostaining and Western blotting assays (Figure C/D, ). Validate results with triplicate experiments to ensure reproducibility.
  • Cell Model Selection : Prioritize SMA patient-derived fibroblasts for in vitro studies due to their relevance to disease pathology and validated responsiveness to this compound .
  • Control Groups : Include untreated cells and cells treated with DMSO (vehicle control) to isolate compound-specific effects .

Q. How can researchers validate the specificity of this compound’s interaction with SMN protein pathways?

  • Methodological Answer :

  • RNA Interference : Knock down SMN or related splicing factors (e.g., hnRNP proteins) to confirm that this compound’s effects depend on SMN expression .
  • Off-Target Screening : Utilize proteomic profiling (e.g., mass spectrometry) or high-content screening to identify unintended interactions with other cellular targets .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy across different SMA cellular models?

  • Methodological Answer :

  • Model-Specific Optimization : Adjust culture conditions (e.g., serum concentration, differentiation state) to account for variations in SMN baseline levels between iPSC-derived motor neurons and fibroblasts .
  • Cross-Validation : Compare results using orthogonal assays (e.g., ELISA for SMN quantification alongside Western blotting) to rule out methodological artifacts .
  • Meta-Analysis : Aggregate data from independent studies to identify trends in compound efficacy, noting variables like cell passage number or batch effects .

Q. What statistical approaches are recommended for analyzing SMN protein expression data in this compound studies?

  • Methodological Answer :

  • Normalization : Use housekeeping proteins (e.g., β-actin) for Western blot quantification and apply log2 transformation to mitigate skewed distributions .
  • Multivariate Analysis : Employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, controlling for confounding factors like cell viability .
  • Power Analysis : Predefine sample sizes using pilot data to ensure sufficient statistical power (e.g., ≥80% power at α = 0.05) .

Q. How can researchers optimize this compound treatment protocols for in vivo SMA studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Determine the compound’s half-life and blood-brain barrier penetration in murine models using LC-MS/MS .
  • Dosing Schedule : Test intermittent vs. continuous administration to balance efficacy and toxicity, referencing dose-escalation frameworks from oncology research .

Data Reporting and Reproducibility

Q. What minimal experimental details must be included in publications to ensure reproducibility of this compound studies?

  • Methodological Answer :

  • Compound Characterization : Provide HPLC purity data, batch-specific activity validation, and storage conditions (e.g., −80°C in DMSO) .
  • Assay Parameters : Document antibody dilutions, imaging settings (e.g., exposure time for fluorescence assays), and software used for quantification (e.g., ImageJ) .
  • Raw Data Accessibility : Deposit flow cytometry FCS files or blot images in public repositories (e.g., Zenodo) per FAIR principles .

Q. How should conflicting results between this compound and other SMN-upregulating compounds be resolved?

  • Methodological Answer :

  • Head-to-Head Comparisons : Co-administer this compound with compounds like risdiplam in the same assay system to evaluate additive or antagonistic effects .
  • Mechanistic Profiling : Use RNA-seq to compare splicing patterns induced by this compound vs. splice-switching antisense oligonucleotides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.